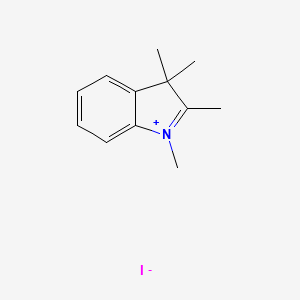

1,2,3,3-Tetramethyl-3H-indolium iodide

Description

The exact mass of the compound 1,2,3,3-Tetramethyl-3H-indolium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10498. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,3,3-Tetramethyl-3H-indolium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,3-Tetramethyl-3H-indolium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,3-tetramethylindol-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N.HI/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;/h5-8H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYIOKVZAATOEW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C1(C)C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883489 | |

| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5418-63-3 | |

| Record name | 1,2,3,3-Tetramethyl-3H-indolium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5418-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,3-tetramethyl-3H-indolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties of 1,2,3,3-Tetramethyl-3H-indolium iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectral properties of 1,2,3,3-Tetramethyl-3H-indolium iodide. While direct quantitative spectral data for this compound is not extensively available in public literature, this document consolidates its known physicochemical characteristics and details its crucial role as a precursor in the synthesis of fluorescent probes and other spectrally active molecules. This guide also outlines the standard experimental protocols for conducting spectral analysis, providing researchers with the necessary methodologies to characterize this and similar compounds.

Introduction

1,2,3,3-Tetramethyl-3H-indolium iodide is a quaternary ammonium (B1175870) salt of an indoline (B122111) derivative. It is a stable, solid compound often appearing as a white to off-white or yellow powder.[1][2] While it serves as a fundamental building block in organic synthesis, its primary significance in the context of spectral properties lies in its role as a key reagent for creating more complex molecules with tailored absorption and fluorescence characteristics.[3] Notably, it is a common precursor for the synthesis of cyanine (B1664457) dyes and specialized fluorescent probes for various analytical applications, including the detection of specific ions.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of 1,2,3,3-Tetramethyl-3H-indolium iodide is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of 1,2,3,3-Tetramethyl-3H-indolium iodide

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆IN | [1][2] |

| Molecular Weight | 301.17 g/mol | [1][2] |

| CAS Number | 5418-63-3 | [1][2] |

| Appearance | White to off-white or yellow powder/crystals | [1][2] |

| Melting Point | 258 °C (decomposes) | [2] |

| Solubility | Soluble in methanol (B129727) (25 mg/mL) | [2] |

| Purity | Typically ≥98% | [4][5] |

Spectral Properties: A Focus on Application

Direct and detailed quantitative spectral data for 1,2,3,3-Tetramethyl-3H-indolium iodide, such as its absorption maximum (λmax), emission maximum (λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ), are not readily found in surveyed scientific literature. Its primary role is that of a non-fluorescent precursor which, upon reaction, forms part of a larger chromophoric or fluorophoric system.

To illustrate its application, Table 2 presents the spectral properties of a representative fluorescent probe synthesized using 1,2,3,3-Tetramethyl-3H-indolium iodide. This probe was developed for the detection of cyanide ions.[3]

Table 2: Spectral Properties of a Cyanide Probe Derived from 1,2,3,3-Tetramethyl-3H-indolium iodide

| Parameter | Value | Conditions | Reference(s) |

| Probe Name | Indolium-based fluorescent probe for CN⁻ | - | [3] |

| Fluorescence Emission Peak | ~361 nm (quenched by CN⁻) | In DMF/H₂O solution | [3] |

The synthesis of such probes typically involves a condensation reaction between 1,2,3,3-Tetramethyl-3H-indolium iodide and another organic molecule, in this case, 2-acetyl benzothiophene, to create a new molecule with distinct spectral characteristics.[3]

Experimental Protocols for Spectral Analysis

The following are detailed methodologies for the key experiments required to determine the spectral properties of 1,2,3,3-Tetramethyl-3H-indolium iodide or its derivatives.

UV-Visible Absorption Spectroscopy

This technique is used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[6]

-

Objective: To determine the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, ethanol, or DMF) of a known concentration (e.g., 1 mM).[2][3]

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range).

-

A blank solution containing only the solvent should also be prepared.

-

-

Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Fill a quartz cuvette with the blank solution and place it in the reference beam path.

-

Fill another quartz cuvette with the sample solution and place it in the sample beam path.

-

Run the scan to obtain the absorption spectrum.

-

The wavelength of maximum absorbance (λmax) can be determined from the resulting spectrum.

-

Fluorescence Spectroscopy

This technique is used to measure the emission of light from a sample that has absorbed light.[6]

-

Objective: To determine the fluorescence emission spectrum, the wavelength of maximum emission (λem), and the fluorescence quantum yield.

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of <0.1 at the excitation wavelength).

-

-

Procedure:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

First, an excitation spectrum is typically recorded by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength. The peak of the excitation spectrum often corresponds to the absorption maximum.

-

Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Scan the emission wavelengths over a range longer than the excitation wavelength to obtain the emission spectrum.

-

The wavelength of maximum emission intensity (λem) is determined from this spectrum.

-

The fluorescence quantum yield can be determined relative to a known standard.

-

Visualizing Experimental and Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for spectral analysis and a representative synthetic pathway involving 1,2,3,3-Tetramethyl-3H-indolium iodide.

Caption: Experimental workflow for determining spectral properties.

Caption: Synthesis of a fluorescent probe from 1,2,3,3-Tetramethyl-3H-indolium iodide.

Conclusion

1,2,3,3-Tetramethyl-3H-indolium iodide is a valuable reagent in synthetic organic chemistry, particularly for the development of molecules with specific spectral properties. While the intrinsic spectral characteristics of the compound itself are not well-documented, its utility as a precursor is clearly established. The experimental protocols and illustrative pathways provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and its derivatives. Further research into the fundamental spectral properties of this core molecule could provide deeper insights into the design of novel fluorescent probes and other functional materials.

References

- 1. guidechem.com [guidechem.com]

- 2. 1,2,3,3-四甲基-3H-碘化吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3,3-Tetramethyl-3H-indol-1-ium iodide | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. biocompare.com [biocompare.com]

Synthesis and Characterization of 1,2,3,3-Tetramethyl-3H-indolium iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,3,3-Tetramethyl-3H-indolium iodide (CAS No. 5418-63-3), a quaternary ammonium (B1175870) salt with applications in organic synthesis, including as a precursor for dyes and other specialized chemicals.[1] This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.

Core Compound Properties

A summary of the key physical and chemical properties of 1,2,3,3-Tetramethyl-3H-indolium iodide is presented in Table 1.

Table 1: Physical and Chemical Properties of 1,2,3,3-Tetramethyl-3H-indolium iodide

| Property | Value | Reference |

| CAS Number | 5418-63-3 | [2][3][4] |

| Molecular Formula | C₁₂H₁₆IN | [2][4] |

| Molecular Weight | 301.17 g/mol | [2][3][4] |

| Appearance | White to light yellow or light orange powder/crystals | [3] |

| Melting Point | 258 °C (decomposes) | [3][4] |

| Solubility | Soluble in methanol (B129727) (25 mg/mL) | [3] |

| Purity | Typically ≥98% | [3][5] |

Synthesis Methodology

The synthesis of 1,2,3,3-Tetramethyl-3H-indolium iodide is typically achieved in a two-step process. The first step involves the formation of the indolenine core structure, 2,3,3-trimethylindolenine, via the Fischer indole (B1671886) synthesis. This intermediate is then N-alkylated using methyl iodide to yield the final quaternary ammonium salt.

References

An In-depth Technical Guide to 5-Substituted-2,4-Diaminopyrimidines: Chemical Structure, Properties, and Biological Activity

Disclaimer: The CAS number 5418-63-3 provided in the topic query corresponds to the chemical compound 1,2,3,3-Tetramethyl-3H-indolium iodide. This guide, however, focuses on the chemical class of 5-substituted-2,4-diaminopyrimidines , exemplified by compounds like 5-(4-Bromobenzyl)pyrimidine-2,4-diamine, as suggested by the descriptive part of the query. This class of compounds is of significant interest in medicinal chemistry.

Introduction

5-Substituted-2,4-diaminopyrimidines are a class of heterocyclic organic compounds that have garnered considerable attention from the scientific community, particularly in the field of drug discovery. Their structural motif is a core component of several biologically active molecules, most notably as inhibitors of the enzyme dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this important class of compounds, with a focus on derivatives bearing a benzyl (B1604629) group at the 5-position.

Chemical Structure and Properties

The core structure of this class of compounds is a pyrimidine (B1678525) ring with amino groups at positions 2 and 4, and a substituent at position 5, commonly a benzyl group which may itself be further substituted.

Physicochemical Properties of 5-Benzyl-2,4-diaminopyrimidine (B1204543)

The physicochemical properties of 5-benzyl-2,4-diaminopyrimidine (CAS 7319-45-1), a representative compound of this class, are summarized in the table below. These properties are crucial for its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₄ | [1][2] |

| Molecular Weight | 200.24 g/mol | [1][2] |

| Melting Point | 194-196 °C (recrystallized from ethanol) | [1] |

| Boiling Point (Predicted) | 459.7 ± 37.0 °C at 760 mmHg | [1] |

| Solubility | Moderate in water; Soluble in DMSO, DMF, methanol, and ethanol | [1] |

| LogP (Predicted) | 1.6 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Topological Polar Surface Area | 77.8 Ų | [2] |

Experimental Protocols

Synthesis of 5-Benzyl-2,4-diaminopyrimidines

A common method for the synthesis of 5-benzyl-2,4-diaminopyrimidines involves the condensation of a β-ketoester or a related precursor with guanidine (B92328). A general synthetic scheme is outlined below.

General Procedure for the Synthesis of 5-Substituted Benzyl-2,4-diaminopyrimidines:

One of the earliest methods for synthesizing 5-benzyl-2,4-diaminopyrimidine derivatives is the formylhydrocinnamic ester approach. This method involves the condensation of a substituted formylhydrocinnamic acid derivative with guanidine in an alkaline environment.[1] The reaction typically proceeds by the initial nucleophilic attack of guanidine on the carbonyl group, which is then followed by cyclization and elimination reactions to form the pyrimidine ring.[1] This process generally requires heating to temperatures between 100 and 120°C for 12 to 24 hours.[1]

A variety of 5-benzyl-2,4-diaminopyrimidines can be synthesized by modifying the starting benzaldehyde. For instance, bromination of 2,4-diamino-5-(3,4-dimethoxybenzyl)pyrimidine can be achieved by reacting it with bromine in glacial acetic acid to yield 5-(2-bromo-4,5-dimethoxybenzyl)-2,4-diaminopyrimidine.[3]

Biological Activity Assays: Dihydrofolate Reductase (DHFR) Inhibition

The primary biological target for many 5-benzyl-2,4-diaminopyrimidine derivatives is dihydrofolate reductase (DHFR). The inhibitory activity of these compounds is typically assessed using an in vitro enzyme inhibition assay.

Protocol for DHFR Inhibition Assay:

The inhibitory activity of the test compounds against DHFR can be determined spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The assay mixture typically contains the enzyme (e.g., from E. coli or bovine liver), dihydrofolate (DHF) as the substrate, NADPH as a cofactor, and the test inhibitor in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5). The reaction is initiated by the addition of the enzyme, and the rate of NADPH oxidation is monitored. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated. Quantitative structure-activity relationship (QSAR) studies have been conducted on numerous 5-(substituted benzyl)-2,4-diaminopyrimidines to correlate their chemical structure with their DHFR inhibitory activity.[4][5][6][7]

Biological Activity and Signaling Pathways

The primary mechanism of action of 5-benzyl-2,4-diaminopyrimidines is the inhibition of dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate metabolic pathway, which is essential for the de novo synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell death. This makes them effective as antibacterial and antiprotozoal agents, as well as potential anticancer drugs.[8][9][10][11]

Dihydrofolate Reductase (DHFR) Inhibition Pathway

The following diagram illustrates the role of DHFR in the folate pathway and its inhibition by 2,4-diaminopyrimidine (B92962) derivatives.

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by 5-Benzyl-2,4-diaminopyrimidines.

Structure-Activity Relationship (SAR)

Extensive structure-activity relationship (SAR) studies have been conducted on 5-benzyl-2,4-diaminopyrimidines to optimize their inhibitory potency and selectivity for DHFR from different species.[4][5][6][7] Key findings include:

-

Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence the binding affinity to DHFR. For instance, methoxy (B1213986) groups at the 3', 4', and 5' positions of the benzyl ring, as seen in the antibacterial drug trimethoprim, are crucial for potent inhibition of bacterial DHFR.[4]

-

The 2,4-Diaminopyrimidine Moiety: The 2,4-diamino groups are essential for binding to the active site of DHFR, forming key hydrogen bonds with amino acid residues.[9]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a role in its ability to cross cell membranes and reach the target enzyme.[12]

Experimental Workflow

The general workflow for the discovery and evaluation of novel 5-substituted-2,4-diaminopyrimidine-based DHFR inhibitors is depicted in the following diagram.

Caption: General workflow for the development of 5-substituted-2,4-diaminopyrimidine DHFR inhibitors.

Conclusion

5-Substituted-2,4-diaminopyrimidines represent a versatile and potent class of enzyme inhibitors with significant therapeutic potential. Their ability to selectively inhibit dihydrofolate reductase in various organisms has led to the development of important antibacterial and antiprotozoal drugs. Ongoing research continues to explore the vast chemical space of this scaffold to design novel inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of infectious diseases and cancer. The detailed understanding of their chemical properties, synthesis, and biological mechanisms of action, as outlined in this guide, is crucial for the rational design of next-generation therapeutics based on the 2,4-diaminopyrimidine core.

References

- 1. Buy 5-Benzyl-2,4-diaminopyrimidine | 7319-45-1 [smolecule.com]

- 2. 2,4-Diamino-5-benzylpyrimidine | C11H12N4 | CID 81752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitative structure-activity relationships of 2, 4-diamino-5-(2-X-benzyl)pyrimidines versus bacterial and avian dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fiveable.me [fiveable.me]

An In-depth Technical Guide on the Solubility of 1,2,3,3-Tetramethyl-3H-indolium iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility of 1,2,3,3-Tetramethyl-3H-indolium iodide, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of extensive public data on this specific substance, this document summarizes the existing quantitative data, presents a general experimental protocol for solubility determination applicable to organic salts, and outlines a typical workflow for such an analysis.

Quantitative Solubility Data

The publicly available quantitative solubility data for 1,2,3,3-Tetramethyl-3H-indolium iodide is currently limited. The most consistently reported value is its solubility in methanol (B129727). Additionally, it is noted to be soluble in water, although specific quantitative data is not provided in the reviewed literature.

Table 1: Solubility of 1,2,3,3-Tetramethyl-3H-indolium iodide

| Solvent | Temperature | Solubility |

| Methanol | Not Specified | 25 mg/mL[1][2][3][4][5] |

| Water | Not Specified | Soluble (qualitative)[6][7] |

Note: The temperature at which the solubility in methanol was determined is not specified in the available sources.

General Experimental Protocol for Determining Solubility of an Organic Salt

In the absence of a specific published protocol for 1,2,3,3-Tetramethyl-3H-indolium iodide, a general and widely accepted method for determining the solubility of a crystalline organic salt in an organic solvent is the isothermal equilibrium method . This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

1,2,3,3-Tetramethyl-3H-indolium iodide (solute)

-

Selected organic solvent (e.g., ethanol, DMSO, DMF, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1,2,3,3-Tetramethyl-3H-indolium iodide to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and the optimal time should be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of 1,2,3,3-Tetramethyl-3H-indolium iodide in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic salt.

Signaling Pathways and Drug Development Context

A thorough review of the available literature did not yield any information regarding specific signaling pathways in which 1,2,3,3-Tetramethyl-3H-indolium iodide is directly involved. This compound is primarily documented as a chemical intermediate, particularly in the synthesis of cyanine (B1664457) dyes and other organic molecules.[6][7] Its role in drug development appears to be as a building block for more complex pharmaceutical compounds rather than as an active pharmaceutical ingredient (API) with a defined biological target or pathway. Further research would be required to explore any potential biological activity of this molecule itself.

References

The Role of 1,2,3,3-Tetramethyl-3H-indolium Iodide in the Synthesis of Fused Quinoxaline Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,3-Tetramethyl-3H-indolium iodide is a quaternary ammonium (B1175870) salt that has emerged as a valuable reagent in organic synthesis, particularly in the construction of complex heterocyclic frameworks. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its role in the iodine-promoted domino oxidative cyclization reaction with 1,2-diamines to yield novel, fused four-ring quinoxaline (B1680401) fluorophores. This guide will detail the proposed reaction mechanism, present quantitative data from reported syntheses, provide an experimental protocol for a key reaction, and illustrate the mechanistic pathway using a chemical structure diagram.

Introduction

1,2,3,3-Tetramethyl-3H-indolium iodide, with the chemical formula C₁₂H₁₆IN and CAS number 5418-63-3, is a stable, water-soluble, white to off-white powder.[1] While it has been utilized as a precursor in the synthesis of dyes and pharmaceuticals, its more intricate role in facilitating complex organic transformations is of significant interest to the scientific community.[1] A notable application of this compound is its participation in a metal- and peroxide-free iodine-promoted sp³ C-H functionalization reaction. This reaction allows for the synthesis of fused four-ring quinoxaline skeletons, which have shown potential as fluorophores in live-cell imaging.[1]

Core Mechanism of Action: Domino Oxidative Cyclization

The primary mechanism of action for 1,2,3,3-tetramethyl-3H-indolium iodide in the synthesis of fused quinoxalines is a domino oxidative cyclization. This one-pot reaction proceeds through a sequence of iodination, oxidation, annulation, and rearrangement.[1] The indolium salt acts as a key building block, providing the carbon framework that ultimately forms part of the fused heterocyclic system.

Proposed Signaling Pathway

The reaction is initiated by the in situ activation of a C(sp³)-H bond of the 1,2,3,3-tetramethyl-3H-indolium cation. The following diagram illustrates the proposed mechanistic pathway for the reaction between 1,2,3,3-tetramethyl-3H-indolium iodide and an o-phenylenediamine (B120857) in the presence of molecular iodine.

Caption: Proposed mechanism for the iodine-promoted domino oxidative cyclization.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of fused quinoxaline derivatives using 1,2,3,3-tetramethyl-3H-indolium iodide.

| Entry | 1,2-Diamine Substrate | Product | Reaction Time (h) | Yield (%) | Reference |

| 1 | 4-Nitro-o-phenylenediamine | 8-Nitro-5,12,12-trimethyl-5,12-dihydroquinolino[2,3-b]quinoxaline | 1 | Not specified | [2] |

| 2 | 4,5-Dichloro-o-phenylenediamine | 8,9-Dichloro-5,12,12-trimethyl-5,12-dihydroquinolino[2,3-b]quinoxaline | Not specified | Not specified | [1] |

| 3 | o-Phenylenediamine | 5,12,12-Trimethyl-5,12-dihydroquinolino[2,3-b]quinoxaline | Not specified | Good | Inferred |

Further research is required to populate this table with more comprehensive data.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a fused four-ring quinoxaline derivative.

Synthesis of 8-Nitro-5,12,12-trimethyl-5,12-dihydroquinolino[2,3-b]quinoxaline[2]

Materials:

-

1,2,3,3-Tetramethyl-3H-indolium iodide (1.0 eq)

-

4-Nitro-o-phenylenediamine (1.2 eq)

-

Iodine (3.0 eq)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

A mixture of 1,2,3,3-tetramethyl-3H-indolium iodide, 4-nitro-o-phenylenediamine, and iodine is prepared in a round-bottom flask.

-

Dimethyl sulfoxide (DMSO) is added to the mixture.

-

The reaction mixture is stirred at 100°C for 1 hour.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired fused quinoxaline.

Workflow Diagram:

References

A Technical Guide to the Photophysical Properties of Tetramethyl Indolium Iodide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolium iodide derivatives, a core component of many cyanine (B1664457) dyes, are of significant interest in various scientific and biomedical fields due to their unique photophysical properties. This technical guide provides an in-depth overview of the photophysical characteristics of tetramethyl indolium iodide derivatives and their structural analogs. While specific quantitative data for the tetramethyl derivative is limited in published literature, this document compiles representative data from closely related indolium and cyanine dyes to offer valuable insights into their behavior. This guide covers their absorption and emission properties, factors influencing their fluorescence quantum yields, and detailed experimental protocols for their characterization. Additionally, it explores the potential involvement of indole-based compounds in biological signaling pathways, providing a comprehensive resource for researchers and professionals in drug development.

Introduction

Indolium-based chromophores are fundamental building blocks in the synthesis of a wide array of fluorescent probes and dyes. The 1,2,3,3-tetramethyl-3H-indolium iodide is a key precursor in the creation of various organic compounds, including commercially significant cyanine dyes.[1][2] These dyes are characterized by their strong absorption and fluorescence properties, which can be tuned by modifying their molecular structure. Understanding the photophysical properties of these derivatives is crucial for their application in fields such as bioimaging, diagnostics, and as photosensitizers in photodynamic therapy. This guide will delve into the core photophysical principles governing these molecules, supported by data from analogous compounds to provide a predictive framework for the behavior of tetramethyl indolium iodide derivatives.

Photophysical Properties

The photophysical properties of indolium iodide derivatives are dictated by their electronic structure, which is characterized by a delocalized π-electron system across the indolium core and, in the case of cyanine dyes, a polymethine bridge.

Absorption and Emission Spectra

Indolium-containing dyes typically exhibit strong absorption in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. The position of the absorption maximum (λmax) is highly dependent on the length of the polymethine chain connecting two indolium (or other heterocyclic) nuclei in cyanine dyes. Generally, an extension of the polymethine chain by a vinylene group (–CH=CH–) results in a bathochromic (red) shift of approximately 100 nm.[3][4]

The emission spectra of these dyes are typically a mirror image of their absorption spectra, with a Stokes shift (the difference between the absorption and emission maxima) that is influenced by the solvent polarity and the structural rigidity of the molecule.[5]

Table 1: Representative Photophysical Data of Indolium-Based Cyanine Dyes

| Compound Class | Derivative Example | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |

| Trimethine Cyanine | Thiacarbocyanine | Methanol | ~550-580 | ~570-600 | Moderate | [6][7] |

| Pentamethine Cyanine | Indocyanine Green (ICG) | Water | ~780 | ~810-820 | ~0.05 | [5][8] |

| Pentamethine Cyanine | Indocyanine Green (ICG) | Ethanol | ~780 | ~820 | ~0.22 | [5] |

| Pentamethine Cyanine | Indocyanine Green (ICG) | DMSO | ~780 | ~829 | ~0.42 | [5] |

| Heptamethine Cyanine | meso-substituted derivative | Dichloromethane | ~750-800 | ~780-830 | Good | [9] |

| Heptamethine Cyanine | Dimeric derivative | Not specified | High | High | Good | [10] |

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For indolium-based dyes, the quantum yield is highly sensitive to the molecular environment.[11] Factors such as solvent viscosity, temperature, and binding to macromolecules can significantly impact the quantum yield.[1] In fluid solutions, many cyanine dyes exhibit low quantum yields due to non-radiative decay pathways, such as cis-trans isomerization around the polymethine chain.[12] When the dye's rotation is restricted, for example, in a viscous solvent or when bound to a protein or DNA, the quantum yield can increase substantially.[1][11]

The fluorescence lifetime (τF), the average time the molecule spends in the excited state, is also influenced by these factors. For Indocyanine Green (ICG), a well-studied heptamethine cyanine with indolium end groups, the S1 lifetime ranges from 120-160 ps in aqueous solution to 700-900 ps in DMSO.[5]

Experimental Protocols

Accurate determination of photophysical properties is essential for the reliable application of these dyes. The following are generalized protocols for key spectroscopic measurements.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of the compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of the tetramethyl indolium iodide derivative in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, DMSO). From the stock solution, prepare a series of dilutions with known concentrations.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measure the absorbance spectra of the diluted solutions over the desired wavelength range (e.g., 300-900 nm).

-

Ensure that the absorbance at the maximum wavelength (λmax) falls within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Analysis:

-

Identify the λmax from the absorption spectrum.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of the compound.

Methodology:

-

Sample Preparation: Use a dilute solution of the compound (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Emission Spectrum: Excite the sample at its absorption maximum (λmax) and scan the emission wavelengths over a range starting from ~10 nm above the excitation wavelength.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.

-

-

Data Analysis: The resulting spectra will show the wavelengths of maximum excitation and emission.

Relative Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield (ΦF) of a sample relative to a known standard.

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission properties in a similar spectral region to the sample.

-

Sample and Standard Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (ΦS) is calculated using the following equation: ΦS = ΦR * (GradS / GradR) * (nS2 / nR2) where ΦR is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[1]

-

Visualization of Workflows and Pathways

Experimental Workflow for Photophysical Characterization

The following diagram illustrates a typical workflow for the characterization of the photophysical properties of a novel indolium iodide derivative.

Caption: Workflow for Synthesis and Photophysical Characterization.

Generalized Experimental Setup for Fluorescence Spectroscopy

This diagram shows a simplified schematic of a typical spectrofluorometer setup used for fluorescence measurements.

Caption: Schematic of a Fluorescence Spectrometer.

Potential Signaling Pathways Modulated by Indole (B1671886) Derivatives

While specific signaling pathways for tetramethyl indolium iodide are not well-documented, the broader class of indole derivatives has been shown to modulate various biological signaling cascades. This diagram illustrates a potential mechanism by which indole compounds can interfere with bacterial quorum sensing.

Caption: Inhibition of Quorum Sensing by Indole Derivatives.

Recent studies have also implicated indole alkaloids in the modulation of critical signaling pathways in cancer, such as the MAPK signaling pathway.[13] Indole compounds have been shown to affect key cellular processes including proliferation, apoptosis, and differentiation by interacting with components of this pathway.[13][14] Further research is needed to determine if tetramethyl indolium iodide derivatives share these biological activities.

Applications in Drug Development

The unique photophysical properties of indolium iodide derivatives make them valuable tools in drug development. Their applications include:

-

Fluorescent Labeling: Covalently attaching these dyes to drug molecules allows for the visualization of their distribution and localization within cells and tissues.

-

High-Throughput Screening: Their fluorescence can be used to develop assays for screening large libraries of compounds for potential drug candidates.

-

Photodynamic Therapy (PDT): As photosensitizers, these dyes can be designed to generate reactive oxygen species upon light activation, leading to localized cell death in tumors.

-

Bioimaging: NIR-emitting indolium dyes are particularly useful for in vivo imaging due to the reduced scattering and absorption of light by biological tissues in this spectral window.[15]

Conclusion

Tetramethyl indolium iodide and its derivatives represent a versatile class of compounds with significant potential in various research and development applications. While a comprehensive photophysical dataset for the specific tetramethyl derivative is yet to be established, the extensive knowledge base for the broader family of indolium and cyanine dyes provides a solid foundation for predicting their behavior. The methodologies and representative data presented in this guide are intended to aid researchers in the effective characterization and utilization of these powerful fluorophores. Future work should focus on the detailed photophysical and biological characterization of specific tetramethyl indolium iodide derivatives to fully unlock their potential in drug discovery and biomedical imaging.

References

- 1. mdpi.com [mdpi.com]

- 2. Benz[c,d]indolium-containing Monomethine Cyanine Dyes: Synthesis and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01894C [pubs.rsc.org]

- 6. Photonics of Trimethine Cyanine Dyes as Probes for Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggr… [ouci.dntb.gov.ua]

- 9. mdpi.com [mdpi.com]

- 10. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 13. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of 1,2,3,3-Tetramethyl-3H-indolium Iodide in Modern Dye Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,3-Tetramethyl-3H-indolium iodide stands as a critical precursor in the synthesis of a wide array of commercially and scientifically significant dyes, most notably the cyanine (B1664457) dye family. Its stable quaternary indolium structure provides a reactive methyl group at the 2-position, which is essential for the condensation reactions that form the characteristic polymethine chain of cyanine dyes. This technical guide delves into the synthesis, reaction mechanisms, and key applications of this versatile precursor, offering detailed experimental protocols and a summary of the photophysical properties of the resulting dyes.

Synthesis of the Precursor: A Two-Step Process

The journey to sophisticated fluorescent probes often begins with fundamental organic reactions. The synthesis of 1,2,3,3-Tetramethyl-3H-indolium iodide is a prime example, typically achieved through a two-step process: the Fischer indole (B1671886) synthesis followed by N-alkylation.

Step 1: Fischer Indole Synthesis of 2,3,3-Trimethylindolenine (B142774)

The initial step involves the synthesis of 2,3,3-trimethylindolenine from phenylhydrazine (B124118) and 3-methyl-2-butanone (B44728) (methyl isopropyl ketone) under acidic conditions. This reaction proceeds via the classical Fischer indole synthesis mechanism.

Step 2: N-Alkylation to Form 1,2,3,3-Tetramethyl-3H-indolium Iodide

The resulting 2,3,3-trimethylindolenine is then quaternized at the nitrogen atom. For the synthesis of the title compound, methyl iodide is the alkylating agent of choice. This reaction is typically a straightforward nucleophilic substitution.

Investigating 1,2,3,3-Tetramethyl-3H-indolium iodide for Organic Electronics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,3-Tetramethyl-3H-indolium iodide, a quaternary ammonium (B1175870) salt, is emerging as a compound of interest with potential applications in the field of organic electronics. Its inherent ionic conductivity, thermal stability, and solubility in organic solvents make it a candidate for various roles within organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other organic electronic devices. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and explored applications in organic electronics. The document details experimental protocols for its synthesis and potential integration into electronic devices, alongside a discussion of its prospective roles as a dopant, an interlayer material, and a charge transport component. While specific quantitative performance data for this compound in organic electronic devices is limited in publicly available literature, this guide serves as a foundational resource to stimulate and direct further research and development.

Introduction

The advancement of organic electronics hinges on the development of novel materials that offer enhanced performance, stability, and processability. Indolium salts, a class of heterocyclic compounds, have garnered attention for their unique electronic and optical properties. 1,2,3,3-Tetramethyl-3H-indolium iodide (CAS No. 5418-63-3) is one such compound that is being investigated for its potential in organic electronic applications, including OLEDs and organic solar cells.[1] Its structure, comprising a positively charged indolium cation and an iodide anion, imparts ionic conductivity, which can be harnessed to modify the electronic properties of organic semiconductor layers.

Physicochemical Properties

A summary of the key physicochemical properties of 1,2,3,3-Tetramethyl-3H-indolium iodide is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 5418-63-3 | [1] |

| Molecular Formula | C₁₂H₁₆IN | [1][2] |

| Molecular Weight | 301.17 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystals | [3] |

| Melting Point | 258 °C (decomposes) | [1][3] |

| Solubility | Soluble in methanol (B129727) (25 mg/mL) | [3] |

| Purity | ≥ 98% | [1] |

Synthesis of 1,2,3,3-Tetramethyl-3H-indolium iodide

While specific detailed protocols for the synthesis of 1,2,3,3-Tetramethyl-3H-indolium iodide are not extensively published, a general and widely accepted method for the synthesis of such quaternary indolium salts involves the quaternization of the corresponding indolenine base.

Proposed Synthetic Pathway

The synthesis is expected to proceed via the N-alkylation of 2,3,3-trimethyl-3H-indole (also known as 2,3,3-trimethylindolenine) with methyl iodide.

Caption: Proposed synthetic route for 1,2,3,3-Tetramethyl-3H-indolium iodide.

Experimental Protocol

The following is a generalized experimental protocol based on the synthesis of similar indolium salts.[4]

Materials:

-

2,3,3-Trimethyl-3H-indole

-

Methyl iodide

-

Acetonitrile (or another suitable solvent)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,3,3-trimethyl-3H-indole in a minimal amount of acetonitrile.

-

Add a stoichiometric excess of methyl iodide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

As the reaction proceeds, a precipitate of 1,2,3,3-Tetramethyl-3H-indolium iodide should form.

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the purified 1,2,3,3-Tetramethyl-3H-indolium iodide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Organic Electronics

The ionic nature and potential for modifying interfacial properties make 1,2,3,3-Tetramethyl-3H-indolium iodide a versatile candidate for several roles in organic electronic devices.

As a Dopant in Organic Semiconductors

N-type doping of organic semiconductors is crucial for improving device performance by increasing charge carrier concentration and conductivity.[5][6] While specific studies on 1,2,3,3-Tetramethyl-3H-indolium iodide as an n-dopant are scarce, its ionic nature suggests it could function in this capacity. The iodide ion could potentially act as a reducing agent to dope (B7801613) an n-type semiconductor, or the entire salt could modify the electronic landscape of the host material.

Caption: Logical workflow for utilizing the compound as a dopant.

Illustrative Quantitative Data (Hypothetical):

The following table presents hypothetical data to illustrate the expected effect of doping on an organic semiconductor's conductivity.

| Dopant Concentration (wt%) | Conductivity (S/cm) |

| 0 (pristine) | 1 x 10⁻⁸ |

| 1 | 5 x 10⁻⁶ |

| 2 | 2 x 10⁻⁵ |

| 5 | 8 x 10⁻⁵ |

As a Hole Injection Layer (HIL) in OLEDs

Efficient injection of holes from the anode (typically ITO) into the hole transport layer (HTL) is critical for high-performance OLEDs.[7][8] A hole injection layer (HIL) is often employed to reduce the energy barrier between the anode and the HTL.[9] The ionic nature of 1,2,3,3-Tetramethyl-3H-indolium iodide could allow it to form a dipole at the anode interface, thereby reducing the hole injection barrier.

Caption: Proposed OLED device structure incorporating the compound as a HIL.

Experimental Protocol for OLED Fabrication (Proposed):

-

Substrate Cleaning: Sequentially clean ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes.

-

HIL Deposition: Dissolve 1,2,3,3-Tetramethyl-3H-indolium iodide in methanol to form a dilute solution (e.g., 1-5 mg/mL). Spin-coat the solution onto the cleaned ITO substrate at 3000 rpm for 30 seconds. Anneal the substrate at 100 °C for 10 minutes in a nitrogen-filled glovebox.

-

HTL Deposition: Thermally evaporate the hole transport material (e.g., NPB) onto the HIL.

-

EML Deposition: Thermally co-evaporate the host and guest emissive materials.

-

ETL and Cathode Deposition: Sequentially deposit the electron transport layer (e.g., Alq₃) and the metal cathode (e.g., LiF/Al) by thermal evaporation.

-

Encapsulation: Encapsulate the device to prevent degradation from moisture and oxygen.

As an Additive in Perovskite Solar Cells

Ionic liquids and salts are increasingly being used as additives in perovskite solar cells to improve film quality, passivate defects, and enhance stability.[10] The indolium and iodide ions could interact with the perovskite crystal lattice, potentially influencing crystal growth and reducing trap states at the grain boundaries.

Illustrative Performance Metrics for a Perovskite Solar Cell (Hypothetical):

| Additive | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) |

| None (Control) | 18.5 | 1.05 | 22.5 | 78 |

| 1,2,3,3-Tetramethyl-3H-indolium iodide (0.5 mol%) | 20.2 | 1.10 | 23.0 | 80 |

Characterization of Thin Films and Devices

To validate the proposed applications, a suite of characterization techniques would be necessary.

Caption: A typical workflow for characterizing the material and resulting devices.

Conclusion and Future Outlook

1,2,3,3-Tetramethyl-3H-indolium iodide presents an intriguing prospect for the advancement of organic electronics. Its ionic nature, combined with good solubility and thermal stability, makes it a promising candidate for use as a dopant, an interfacial layer in OLEDs, and an additive in perovskite solar cells. However, a significant gap exists in the literature regarding its specific performance in these applications.

Future research should focus on:

-

Detailed Synthesis and Purification: Optimization of the synthesis protocol to achieve high purity material suitable for electronic applications.

-

Quantitative Performance Evaluation: Systematic investigation of its impact on the electrical and optical properties of organic semiconductors and the performance of complete devices.

-

Mechanism of Action: Elucidating the precise mechanisms by which it influences charge transport, injection, and film morphology.

-

Stability Studies: Assessing the long-term stability of devices incorporating this compound.

By addressing these areas, the full potential of 1,2,3,3-Tetramethyl-3H-indolium iodide in the field of organic electronics can be unlocked, potentially leading to the development of more efficient and stable next-generation devices.

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. 1,2,3,3-Tetramethyl-3H-indolium iodide 98 5418-63-3 [sigmaaldrich.com]

- 4. Synthesis of Quaternary Heterocyclic Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indian Institute of Science [iisc.ac.in]

- 6. Efficient and air-stable n-type doping in organic semiconductors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. ossila.com [ossila.com]

- 8. The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 10. researching.cn [researching.cn]

In-Depth Technical Guide to the Thermal Stability Analysis of 1,2,3,3-Tetramethyl-3H-indolium iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 1,2,3,3-Tetramethyl-3H-indolium iodide, a quaternary ammonium (B1175870) salt with applications in organic synthesis, diagnostics, and materials science. While specific, in-depth experimental data on its thermal decomposition is limited in publicly accessible literature, this document consolidates available information and presents standardized methodologies for its analysis.

Core Compound Properties

1,2,3,3-Tetramethyl-3H-indolium iodide is a white to light yellow crystalline powder. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆IN | |

| Molecular Weight | 301.17 g/mol | |

| CAS Number | 5418-63-3 | |

| Melting Point | 248 - 258 °C (with decomposition) | [1] |

| Solubility | Soluble in methanol | |

| Appearance | White to light yellow powder or crystals |

Note on Melting Point: Different suppliers report slightly varying melting points with decomposition, a common occurrence for compounds that degrade upon melting.

Thermal Stability Overview

Quaternary indolium salts are known for their relative stability under ambient conditions. However, at elevated temperatures, they undergo decomposition. For 1,2,3,3-Tetramethyl-3H-indolium iodide, the decomposition temperature is reported to be in the range of its melting point, 248-258 °C[1]. The term "decomposition" indicates that at this temperature, the molecule breaks down into smaller, volatile fragments.

While one source mentions high thermal stability as a feature of this compound, this is a qualitative statement and likely refers to its stability at or near room temperature for storage and handling[2]. For applications requiring elevated temperatures, a thorough understanding of its thermal decomposition profile is crucial.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability of 1,2,3,3-Tetramethyl-3H-indolium iodide, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures, residual mass, and identifying different stages of degradation.

Detailed Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines. Typically, this involves using standard reference materials with known Curie points for temperature calibration and standard weights for mass calibration.

-

Sample Preparation: Place 5-10 mg of 1,2,3,3-Tetramethyl-3H-indolium iodide into a clean, tared TGA pan (typically alumina (B75360) or platinum). Ensure an even distribution of the sample at the bottom of the pan.

-

Experimental Parameters:

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

Heating Rate: A linear heating rate of 10 °C/min is standard. Slower or faster rates can be used to investigate the kinetics of decomposition.

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min). This prevents oxidative decomposition.

-

-

Data Acquisition: Record the mass loss as a function of temperature. The resulting data is typically plotted as percent mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting, crystallization, and to quantify the enthalpy of these transitions.

Detailed Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium, according to the manufacturer's protocol.

-

Sample Preparation: Accurately weigh 2-5 mg of 1,2,3,3-Tetramethyl-3H-indolium iodide into a hermetically sealed aluminum or gold-plated steel pan. An empty, sealed pan is used as a reference.

-

Experimental Parameters:

-

Temperature Program: A common method is a "heat-cool-heat" cycle. For instance, heat from 25 °C to 280 °C at a rate of 10 °C/min, hold for a few minutes to ensure complete melting/decomposition, cool to 25 °C at 10 °C/min, and then reheat to 280 °C at 10 °C/min.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Data Acquisition: Record the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like some decompositions) will appear as peaks in the DSC thermogram.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like 1,2,3,3-Tetramethyl-3H-indolium iodide.

Caption: Workflow for Thermal Stability Analysis.

Logical Pathway of Thermal Decomposition

While the precise decomposition pathway of 1,2,3,3-Tetramethyl-3H-indolium iodide is not detailed in the available literature, a logical decomposition pathway for quaternary ammonium iodides can be proposed. The process is likely initiated by the dissociation of the iodide ion, followed by the breakdown of the indolium cation.

Caption: Postulated Thermal Decomposition Pathway.

Conclusion

The thermal stability of 1,2,3,3-Tetramethyl-3H-indolium iodide is a critical parameter for its application in various fields. The available data indicates that it is stable at room temperature but undergoes decomposition around its melting point of 248-258 °C. For a comprehensive understanding, detailed thermal analysis using TGA and DSC is recommended. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such an analysis. Further research, potentially coupling TGA with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would be beneficial to elucidate the specific decomposition products and mechanism.

References

The Versatility of 1,2,3,3-Tetramethyl-3H-indolium iodide in Biochemical Research: A Technical Guide

An in-depth exploration of the synthesis of advanced fluorescent probes and their diverse applications in modern life sciences.

This technical guide provides a comprehensive overview of the applications of 1,2,3,3-Tetramethyl-3H-indolium iodide in biochemical research. Primarily serving as a crucial precursor for the synthesis of cyanine (B1664457) dyes (such as Cy3 and Cy5) and other fluorescent probes, this compound is pivotal in the development of tools for advanced cellular imaging, molecular detection, and the study of biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, quantitative data, and visual workflows to facilitate the integration of these powerful tools into their research.

Core Applications in Biochemical Research

1,2,3,3-Tetramethyl-3H-indolium iodide is a key building block for creating a variety of fluorescent labels and probes.[1] These derivatives are widely employed in numerous biochemical and cell biology applications due to their bright fluorescence, photostability, and the ability to be conjugated to biomolecules.[2][3]

Key application areas include:

-

Fluorescent Labeling of Biomolecules: Cyanine dyes derived from this indolium salt are frequently used to label proteins, peptides, antibodies, and nucleic acids for visualization and quantification.[4]

-

Fluorescence Microscopy: Labeled biomolecules enable researchers to visualize cellular structures and molecular interactions with high specificity and resolution.[3]

-

Flow Cytometry: Antibody-dye conjugates are instrumental in identifying and sorting specific cell populations based on protein expression.[5][6]

-

Immunoassays (ELISA and Western Blotting): Fluorescently labeled secondary antibodies provide sensitive detection of target proteins in these widely used techniques.[1][6]

-

Förster Resonance Energy Transfer (FRET): Cyanine dyes can act as donor or acceptor pairs in FRET-based studies to investigate molecular interactions and conformational changes.[6]

-

Development of Specific Analyte Probes: The indolium core can be functionalized to create probes that selectively detect specific ions or small molecules, such as cyanide.[7]

Quantitative Data of Derived Cyanine Dyes

The spectral properties of cyanine dyes are critical for their application. The following table summarizes key quantitative data for commonly used cyanine dyes synthesized from 1,2,3,3-Tetramethyl-3H-indolium iodide precursors.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features & Applications |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Bright, photostable dye suitable for microscopy, flow cytometry, and FRET (as a donor).[8] |

| Cy3.5 | ~581 | ~594 | ~150,000 | ~0.15 | Orange-red emitting dye, useful for multicolor flow cytometry and microscopy.[9] |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 | Far-red fluorescence, ideal for superficial in vivo imaging and reducing autofluorescence.[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing derivatives of 1,2,3,3-Tetramethyl-3H-indolium iodide.

Protein Labeling with Cyanine NHS Esters

This protocol outlines the general procedure for covalently labeling proteins with a cyanine N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest (in an amine-free buffer like PBS, pH 7.2-7.4)

-

Cyanine NHS ester (e.g., Cy3-NHS or Cy5-NHS)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

Gel filtration column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[2]

-

Prepare the Dye Solution: Immediately before use, dissolve the cyanine NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[2]

-

Conjugation Reaction:

-

Purification of the Conjugate: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.[2]

-

Characterization of the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.[2]

Indirect Immunofluorescence of Cultured Cells

This protocol describes the use of cyanine dye-conjugated secondary antibodies for the fluorescent staining of cultured cells.

Materials:

-

Cultured cells on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody

-

Cyanine dye-conjugated secondary antibody

-

Mounting medium

Procedure:

-

Cell Preparation: Wash the cells grown on coverslips three times with PBS.[2]

-

Fixation: Incubate the cells with fixation buffer for 15-20 minutes at room temperature.

-

Permeabilization (for intracellular targets): If targeting an intracellular protein, incubate the cells with permeabilization buffer for 10 minutes.

-

Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.[2]

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[2]

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the cyanine dye-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.[2]

-

Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using a suitable mounting medium.

Detection of Cyanide in Live Cells Using an Indolium-Based Fluorescent Probe

This protocol details the application of a custom-synthesized indolium-based probe for detecting cyanide in living cells.[7]

Materials:

-

HepG2 cells

-

Indolium-based fluorescent probe for cyanide

-

Cyanide (CN⁻) solution

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture HepG2 cells in a suitable medium at 37°C in a 5% CO₂ atmosphere.[7]

-

Probe Loading: Incubate the live HepG2 cells with a 30 µM solution of the indolium-based probe for 30 minutes.[7]

-

Washing: Wash the cells three times with PBS to remove the excess probe.[7]

-

Cyanide Treatment: Add a 30 µM solution of cyanide to the probe-loaded cells and incubate for 30 minutes.[7]

-

Imaging: Image the cells using a fluorescence microscope. A significant quenching of fluorescence indicates the presence of cyanide.[7]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a representative signaling pathway that can be studied using derivatives of 1,2,3,3-Tetramethyl-3H-indolium iodide.

Caption: Workflow for labeling proteins with cyanine NHS esters.

Caption: Experimental workflow for indirect immunofluorescence.

Caption: Simplified EGFR signaling pathway, where activation of key proteins like ERK can be detected by Western blotting using cyanine-conjugated antibodies.

References

- 1. cytivalifesciences.com [cytivalifesciences.com]

- 2. benchchem.com [benchchem.com]

- 3. Main uses of cyanine dyes | AxisPharm [axispharm.com]

- 4. What are cyanine dyes used for? | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyanine Dyes Using 1,2,3,3-Tetramethyl-3H-indolium iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) dyes are a class of synthetic dyes belonging to the polymethine group. They are characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain. These dyes are widely utilized in various scientific and biomedical applications, including as fluorescent labels for biomolecules in techniques like fluorescence microscopy, flow cytometry, and DNA sequencing. Their popularity stems from their high molar extinction coefficients, tunable absorption and emission spectra, and sensitivity to their environment. This document provides detailed protocols for the synthesis of common trimethine and pentamethine cyanine dyes using 1,2,3,3-Tetramethyl-3H-indolium iodide as a key precursor.

General Reaction Principle

The synthesis of cyanine dyes from 1,2,3,3-Tetramethyl-3H-indolium iodide typically involves a condensation reaction. In this reaction, two molecules of the indolium salt react with a bridging agent that provides the central part of the polymethine chain. The length of this chain determines the absorption and emission properties of the resulting dye; longer chains result in absorption and emission at longer wavelengths.

Data Summary

The following table summarizes typical quantitative data for cyanine dyes synthesized from 1,2,3,3-Tetramethyl-3H-indolium iodide. Please note that yields and spectroscopic properties can vary based on specific reaction conditions and purification methods.

| Dye Type | Bridging Agent | Typical Yield (%) | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Trimethine Cyanine | Triethyl orthoformate | 60-80 | ~550 | ~570 | ~150,000 |

| Pentamethine Cyanine | Malonaldehyde dianilide hydrochloride | 40-60 | ~650 | ~670 | ~250,000 |

Experimental Protocols

Protocol 1: Synthesis of a Symmetrical Trimethine Cyanine Dye

This protocol describes the synthesis of a symmetrical trimethine cyanine dye via the condensation of 1,2,3,3-Tetramethyl-3H-indolium iodide with triethyl orthoformate.

Materials and Reagents:

-

1,2,3,3-Tetramethyl-3H-indolium iodide

-

Triethyl orthoformate

-

Pyridine (B92270) (anhydrous)

-

Acetic anhydride (B1165640)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 1,2,3,3-Tetramethyl-3H-indolium iodide (2 equivalents).

-

Add anhydrous pyridine to dissolve the indolium salt.

-

Add triethyl orthoformate (1 equivalent) to the solution.

-

Add a few drops of acetic anhydride as a catalyst.

-

Equip the flask with a reflux condenser and place it in a heating mantle on a stirring plate.

-

Heat the reaction mixture to reflux (approximately 115-120 °C) with constant stirring for 2-4 hours. The solution will typically turn a deep color (e.g., magenta or deep blue).

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., dichloromethane:methanol, 9:1).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-